2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features an indole ring, a piperazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.
Coupling Reaction: The indole derivative is then coupled with the piperazine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole or piperazine rings.
Reduction: Reduced forms of the carbonyl group or other reducible functional groups.
Substitution: Substituted derivatives with new functional groups attached to the piperazine ring.
Scientific Research Applications
2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)propanone
- 2-(1H-indol-1-yl)-1-(4-(pyridin-3-yl)piperazin-1-yl)ethanone
- 2-(1H-indol-1-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)ethanone
Uniqueness
2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is unique due to its specific combination of indole, piperazine, and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-indol-1-yl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(15-23-10-8-16-5-1-2-6-17(16)23)22-13-11-21(12-14-22)18-7-3-4-9-20-18/h1-10H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYRGZJDGDLDLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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